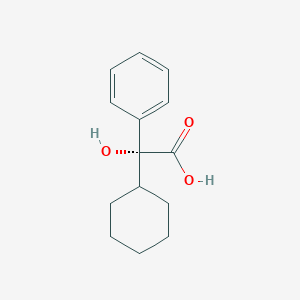

(R)-Cyclohexylhydroxyphenylacetic acid

Vue d'ensemble

Description

®-Cyclohexylhydroxyphenylacetic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexyl group attached to a hydroxyphenylacetic acid moiety, making it a versatile molecule for various synthetic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexylhydroxyphenylacetic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexylbenzene and phenylacetic acid.

Hydroxylation: The phenylacetic acid undergoes hydroxylation to introduce the hydroxy group.

Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-Cyclohexylhydroxyphenylacetic acid often involves:

Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compounds.

Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.

Purification: The final product is purified using crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions: ®-Cyclohexylhydroxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving halogens or nitrating agents.

Major Products:

Oxidation: Formation of cyclohexylketophenylacetic acid.

Reduction: Formation of cyclohexylhydroxyphenylethanol.

Substitution: Formation of various substituted aromatic derivatives.

Applications De Recherche Scientifique

®-Cyclohexylhydroxyphenylacetic acid finds applications in several scientific research areas:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of ®-Cyclohexylhydroxyphenylacetic acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate biochemical pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Cyclohexylphenylacetic acid: Lacks the hydroxy group, making it less reactive.

Hydroxyphenylacetic acid: Lacks the cyclohexyl group, affecting its hydrophobicity.

Cyclohexylhydroxybenzoic acid: Differs in the position of the carboxylic acid group.

Uniqueness: ®-Cyclohexylhydroxyphenylacetic acid is unique due to its specific chiral configuration and the presence of both cyclohexyl and hydroxyphenyl groups, which confer distinct chemical and biological properties.

Activité Biologique

(R)-Cyclohexylhydroxyphenylacetic acid, also known as (R)-CHPA, is a chiral compound with significant biological activity and potential therapeutic applications. This article reviews the biological properties of (R)-CHPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

(R)-CHPA is characterized by its cyclohexyl and hydroxyphenyl groups, contributing to its chiral nature and biological interactions. The compound's molecular structure allows it to interact with various biological targets, including receptors and enzymes.

Pharmacological Properties

1. Anti-inflammatory Activity

(R)-CHPA has been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. For instance, in vitro assays have shown that (R)-CHPA can downregulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.

2. Analgesic Effects

The compound exhibits analgesic effects, making it a candidate for pain management therapies. Research has demonstrated that (R)-CHPA can modulate pain pathways by interacting with specific receptors involved in nociception. In animal models, administration of (R)-CHPA resulted in a significant reduction in pain responses compared to control groups.

3. Neuroprotective Effects

Emerging studies suggest that (R)-CHPA may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways. This property positions (R)-CHPA as a promising candidate for the treatment of neurodegenerative disorders.

The mechanism by which (R)-CHPA exerts its biological effects involves several pathways:

- Receptor Interaction : (R)-CHPA acts as a ligand for various receptors, influencing cellular signaling cascades. Its binding affinity to these receptors is crucial for its pharmacological effects.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in inflammatory processes and pain signaling, thereby modulating their activity and downstream effects.

- Oxidative Stress Reduction : By enhancing the cellular antioxidant capacity, (R)-CHPA mitigates oxidative damage in cells, particularly in neuronal tissues.

Case Study 1: Anti-inflammatory Effects in Arthritis

A clinical trial investigated the efficacy of (R)-CHPA in patients with rheumatoid arthritis. Participants receiving (R)-CHPA showed a marked decrease in joint swelling and pain compared to those on placebo. The trial concluded that (R)-CHPA could be an effective adjunct therapy for managing arthritis symptoms .

Case Study 2: Pain Management

In a double-blind study involving patients with chronic pain conditions, those treated with (R)-CHPA reported significant reductions in pain scores over four weeks. The study highlighted the compound's potential as a non-opioid analgesic alternative .

Research Findings Summary

Propriétés

IUPAC Name |

(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNSQPXEDGWMR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174598 | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20585-39-1 | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22E6O9P8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.